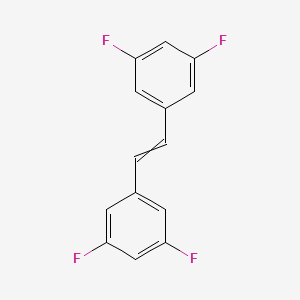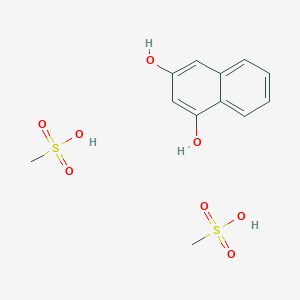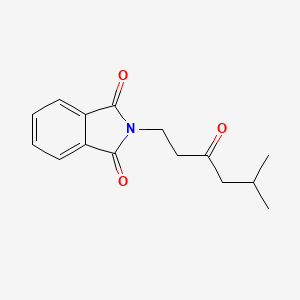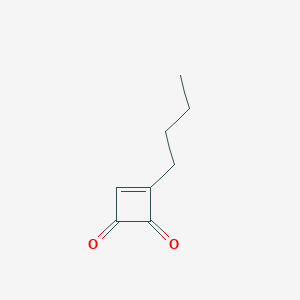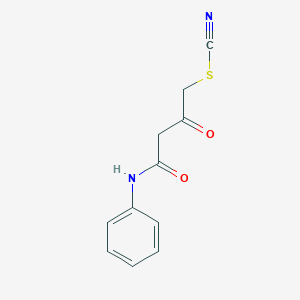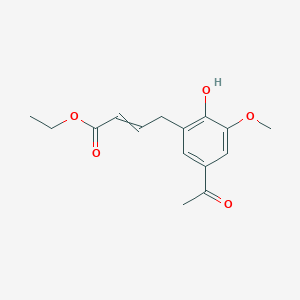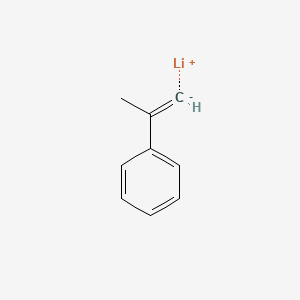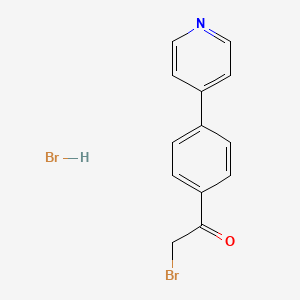
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide typically involves the bromination of 1-(4-pyridin-4-ylphenyl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Applications De Recherche Scientifique
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The compound can also interact with biological molecules, potentially affecting enzyme activity and protein function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-phenylethanone: Similar in structure but lacks the pyridine ring.
2-Bromo-1-(pyridin-4-yl)ethanone: Similar but without the phenyl group.
4-(Bromoacetyl)pyridine: Similar but with a different substitution pattern.
Uniqueness
2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide is unique due to the presence of both the pyridine and phenyl rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical reactions and applications compared to its simpler counterparts .
Propriétés
Numéro CAS |
137103-79-8 |
|---|---|
Formule moléculaire |
C13H11Br2NO |
Poids moléculaire |
357.04 g/mol |
Nom IUPAC |
2-bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide |
InChI |
InChI=1S/C13H10BrNO.BrH/c14-9-13(16)12-3-1-10(2-4-12)11-5-7-15-8-6-11;/h1-8H,9H2;1H |
Clé InChI |
WUJQWXDMCDWIJE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)CBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
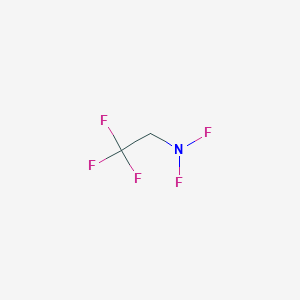
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
